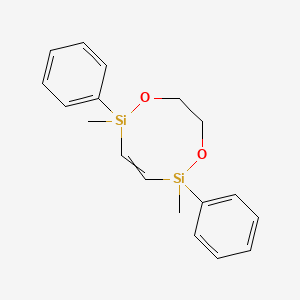
2,5-Dimethyl-2,5-diphenyl-2,5,7,8-tetrahydro-1,6,2,5-dioxadisilocine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-2,5-diphenyl-2,5,7,8-tetrahydro-1,6,2,5-dioxadisilocine is a unique organosilicon compound characterized by its distinctive structure, which includes two silicon atoms and a dioxadisilocine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-2,5-diphenyl-2,5,7,8-tetrahydro-1,6,2,5-dioxadisilocine typically involves the reaction of phenyl-substituted silanes with appropriate reagents under controlled conditions. One common method involves the use of phenylsilane and dimethylsilane in the presence of a catalyst to facilitate the formation of the dioxadisilocine ring. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-2,5-diphenyl-2,5,7,8-tetrahydro-1,6,2,5-dioxadisilocine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The phenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield siloxane derivatives, while reduction can produce silane derivatives.
Scientific Research Applications
2,5-Dimethyl-2,5-diphenyl-2,5,7,8-tetrahydro-1,6,2,5-dioxadisilocine has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and materials.
Biology: The compound’s unique structure makes it a candidate for studying silicon-based biochemistry and potential biological applications.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and unique properties.
Mechanism of Action
The mechanism by which 2,5-Dimethyl-2,5-diphenyl-2,5,7,8-tetrahydro-1,6,2,5-dioxadisilocine exerts its effects is primarily related to its ability to interact with other molecules through its silicon atoms. These interactions can influence various molecular pathways and processes, making it a versatile compound for different applications. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide: Known for its use in cell viability assays.
2,5-Diphenyl-1,3,4-oxadiazole: Used in organic electronics and as a scintillator.
Uniqueness
2,5-Dimethyl-2,5-diphenyl-2,5,7,8-tetrahydro-1,6,2,5-dioxadisilocine stands out due to its dioxadisilocine ring structure, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring stability and specific reactivity patterns.
Properties
CAS No. |
920755-45-9 |
|---|---|
Molecular Formula |
C18H22O2Si2 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
2,5-dimethyl-2,5-diphenyl-7,8-dihydro-1,6,2,5-dioxadisilocine |
InChI |
InChI=1S/C18H22O2Si2/c1-21(17-9-5-3-6-10-17)15-16-22(2,20-14-13-19-21)18-11-7-4-8-12-18/h3-12,15-16H,13-14H2,1-2H3 |
InChI Key |
DHYTXESLMYTTBQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(C=C[Si](OCCO1)(C)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-([1,1'-Biphenyl]-3-yl)-2-(pyridin-4-yl)ethane-1,2-dione](/img/structure/B14198150.png)

![2-[4-(Benzyloxy)phenyl]-3,4-dimethylmorpholin-2-ol](/img/structure/B14198158.png)
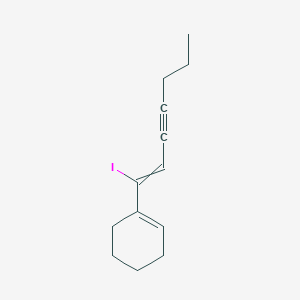
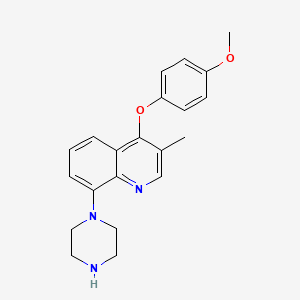
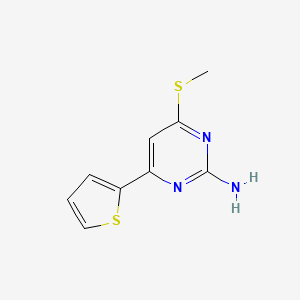
![Octadec-9-en-1-yl [(2S)-2-hydroxypropyl]carbamate](/img/structure/B14198188.png)
![1-(Diphenylethenylidene)-2-phenylspiro[2.4]heptane](/img/structure/B14198196.png)
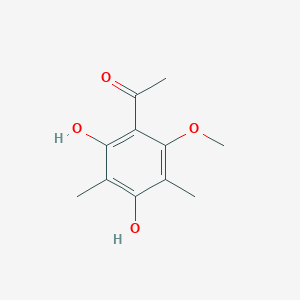
![2-Methyl-2-[1-(2-methylcyclohex-3-en-1-yl)ethoxy]propan-1-ol](/img/structure/B14198212.png)
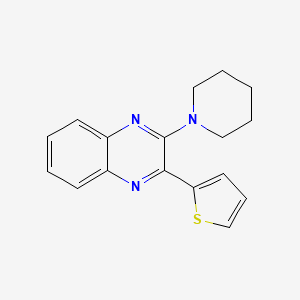
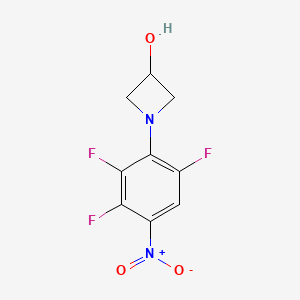
![3-[2-(Diphenylphosphanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14198226.png)
